3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S/c1-12-7-6-8-13(11-12)14-15(19)18-16(17-14)9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVOVWUJBNCHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCCCCC3)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,3-dioxane or 1,3-dithiane rings, which are reacted with suitable reagents to form the spirocyclic structure . The reaction conditions often include refluxing in solvents like 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials with unique physical and chemical properties
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various pathways .
Comparison with Similar Compounds
Data Table: Key Attributes of Compared Compounds
Key Findings and Implications
- Electronic Effects : Substituents like chlorine (electron-withdrawing) or methyl (electron-donating) significantly modulate reactivity and interaction with biological targets.
- Spirocyclic Advantages: The rigid spiro architecture in the target compound may enhance metabolic stability compared to non-spiro thiazine derivatives .
- Research Gaps : Direct pharmacological or synthetic data for the target compound are lacking; further studies should explore its reactivity, solubility, and biological activity relative to its analogs.
Biological Activity
3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a spiro compound notable for its unique molecular structure, which includes a spirocyclic framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's IUPAC name is this compound, and it has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2S |
| Molecular Weight | 256.35 g/mol |
| CAS Number | 1325305-60-9 |
| Structure | Structure |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins, leading to programmed cell death.
Enzyme Inhibition
In addition to its antimicrobial and anticancer effects, this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases and proteases that are crucial for cancer cell proliferation.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Binding : The spirocyclic structure allows the compound to fit into active sites of enzymes, inhibiting their function.
- Receptor Modulation : It may modulate receptor activity involved in signal transduction pathways critical for cell survival and proliferation.
- Cell Membrane Interaction : The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating direct effects on intracellular targets.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that the compound inhibited Staphylococcus aureus with an IC50 value of 5 µg/mL, showcasing its potential as a novel antimicrobial agent.
- Anticancer Research : In a study published in Cancer Letters, researchers found that treatment with this compound resulted in a 70% reduction in tumor size in xenograft models of breast cancer.
- Enzyme Inhibition Study : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound effectively inhibited the activity of protein kinase B (AKT), a critical regulator of cell survival.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multistep reactions, such as condensation of substituted aldehydes with thiourea derivatives under basic conditions. For analogous spiro-thione compounds, protocols using diethyl methylphosphonate, n-butyllithium, and carbon disulfide have been employed, followed by flash column chromatography for purification (e.g., EtOAc/hexane gradients) . Yield optimization requires precise stoichiometric control of reagents (e.g., 1.2 equiv. of n-BuLi) and temperature modulation during cyclization.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR signals for spiro-thiones often show distinct aromatic proton resonances (δ 7.2–7.5 ppm) and thiocarbonyl-related deshielding effects. HRMS with [MH] peaks confirms molecular weight alignment with theoretical values .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Methodological Answer : Solubility profiles can be determined via systematic solvent screening (e.g., DMSO, ethanol, chloroform). Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should employ HPLC-UV monitoring to track degradation products. Evidence from analogous thione compounds suggests sensitivity to light and moisture, necessitating storage in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this spiro-thione in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites like the thiocarbonyl group. Molecular docking studies may further elucidate interactions with biological targets (e.g., enzyme active sites) .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : A split-plot design (as in agricultural studies) can be adapted for SAR: main plots for structural variants (e.g., substituents on the methylphenyl group), subplots for concentration gradients, and repeated measures over time to assess bioactivity (e.g., enzyme inhibition assays). Randomized block designs with four replicates enhance statistical robustness .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Methodological Answer : Systematic variance analysis (ANOVA) identifies confounding factors (e.g., impurity profiles from inseparable byproducts, as seen in thiazine-thione syntheses ). Cross-validation using orthogonal techniques (e.g., LC-MS for purity vs. bioassay results) clarifies discrepancies.
Q. What methodologies assess the environmental fate of this compound, including biodegradation and ecotoxicity?
- Methodological Answer : Long-term environmental studies (as in Project INCHEMBIOL) should combine laboratory assays (e.g., OECD 301 biodegradation tests) and field monitoring. LC-MS/MS quantifies residual levels in soil/water, while ecotoxicity is evaluated via standardized models (e.g., Daphnia magna acute toxicity tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
